molecular formula C14H10ClIN2O4 B3741459 N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3741459
M. Wt: 432.60 g/mol
InChI Key: REEQVUDDWRYXME-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features a complex aromatic structure. It contains halogen substituents (chlorine and iodine) and a nitro group, which can significantly influence its chemical properties and reactivity. This compound may be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O4/c15-12-7-9(16)1-6-13(12)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQVUDDWRYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Halogenation: Introduction of chlorine and iodine atoms onto the aromatic ring.

    Nitration: Introduction of the nitro group.

    Acylation: Formation of the acetamide linkage.

Each step requires specific reagents and conditions, such as:

    Halogenation: Using halogenating agents like chlorine gas or iodine in the presence of a catalyst.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: Using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be replaced by other groups.

    Reduction Reactions: Nitro group can be reduced to an amine.

    Oxidation Reactions: Aromatic rings can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Using nucleophiles like amines or thiols.

    Reduction: Using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide: may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the production of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-nitrophenoxy)acetamide
  • N-(4-iodophenyl)-2-(4-nitrophenoxy)acetamide
  • N-(2-chloro-4-iodophenyl)-2-(phenoxy)acetamide

Uniqueness

The presence of both chlorine and iodine atoms, along with the nitro group, makes N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide unique in terms of its reactivity and potential applications. These substituents can significantly influence its chemical behavior and interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
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N-(2-chloro-4-iodophenyl)-2-(4-nitrophenoxy)acetamide

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